Chromatographic Differentiation: Unique Relative Retention Time (RRT) Under Ph. Eur. HPLC Conditions
Under the standardized HPLC method prescribed by the European Pharmacopoeia (Ph. Eur.) for Iopamidol related substances, Iopamidol EP Impurity F exhibits a distinct and quantifiable chromatographic separation from the parent API and other known impurities. This separation is critical for accurate identification and quantification in QC release testing [1].
| Evidence Dimension | Relative Retention Time (RRT) vs. Iopamidol |
|---|---|
| Target Compound Data | RRT ≈ 2.3 |
| Comparator Or Baseline | Iopamidol (RRT = 1.0); Other Impurities: Impurity G ≈ 1.1, Impurity A ≈ 1.8, Impurity E ≈ 2.2 |
| Quantified Difference | RRT of Impurity F (2.3) is significantly longer than Iopamidol (1.0) and other impurities, providing a unique elution window. |
| Conditions | Ph. Eur. HPLC method: Two C18 columns in series (0.25 m × 4.6 mm, 5 µm), 60°C, gradient elution with water and acetonitrile, 2.0 mL/min, detection at 240 nm. |
Why This Matters
The unique RRT of 2.3 ensures unequivocal peak identification and prevents co-elution with other specified impurities, which is mandatory for method validation and pharmacopoeial compliance.
- [1] British Pharmacopoeia 2025. Iopamidol monograph. Ph. Eur. monograph 1115. View Source
